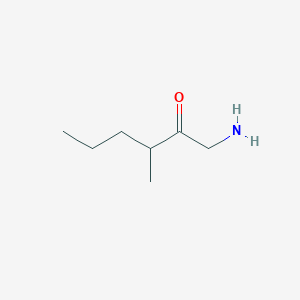

1-Amino-3-methylhexan-2-one

Description

1-Amino-3-methylhexan-2-one is a branched aliphatic ketone featuring an amino group at the first carbon and a methyl substituent at the third carbon of a six-carbon chain. The compound’s backbone combines ketonic and amine functionalities, which may influence solubility, stability, and biological activity .

Propriétés

Formule moléculaire |

C7H15NO |

|---|---|

Poids moléculaire |

129.20 g/mol |

Nom IUPAC |

1-amino-3-methylhexan-2-one |

InChI |

InChI=1S/C7H15NO/c1-3-4-6(2)7(9)5-8/h6H,3-5,8H2,1-2H3 |

Clé InChI |

AYHCTHKUYIRZLF-UHFFFAOYSA-N |

SMILES canonique |

CCCC(C)C(=O)CN |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Amino-3-methylhexan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methylhexan-2-one with hydroxylamine to form 4-methylhexan-2-one oxime, which is then reduced via catalytic hydrogenation to yield the desired amine . The reaction conditions typically involve the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Industrial Production Methods: In an industrial setting, the production of 1-Amino-3-methylhexan-2-one may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Amino-3-methylhexan-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or substituted amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base such as triethylamine (TEA).

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary alcohols.

Substitution: Formation of amides or substituted amines.

Applications De Recherche Scientifique

1-Amino-3-methylhexan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

Mécanisme D'action

The mechanism of action of 1-Amino-3-methylhexan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, altering the activity of enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

1-Amino-3-methylhexan-2-one

- Structure: Linear hexan-2-one backbone with amino (-NH₂) at C1 and methyl (-CH₃) at C3.

- Functional groups : Ketone (C=O) at C2, primary amine at C1.

Similar Compounds :

(3S)-3-Amino-1-hydroxy-5-methylhexan-2-one (LEX ligand, ) Structure: Similar hexan-2-one backbone but includes a hydroxyl (-OH) at C1 and methyl at C4. Functional groups: Ketone (C=O) at C2, secondary amine at C3, hydroxyl at C1. Key differences: Additional hydroxyl group enhances polarity and hydrogen-bonding capacity. Molecular weight: 145.199 g/mol (C₇H₁₅NO₂) .

3-Amino-2-cyclohexen-1-one () Structure: Cyclohexenone ring with amino substituent at C3. Functional groups: Conjugated enone (C=O at C1, double bond at C2-C3), primary amine at C3. Key differences: Cyclic structure introduces rigidity and conjugation, altering reactivity (e.g., susceptibility to nucleophilic attack). CAS: 5220-49-5; molecular weight: 111.14 g/mol (C₆H₉NO) .

3-Amino-5-methylcyclohex-2-en-1-one () Structure: Cyclohexenone ring with amino at C3 and methyl at C5. Functional groups: Enone system, primary amine, methyl branch. Key differences: Methyl substituent increases steric hindrance and may reduce solubility. CAS: 54398-84-4 .

Physicochemical Properties

Activité Biologique

1-Amino-3-methylhexan-2-one, also known as 1-amino-2-keto-3-methylhexane, is an organic compound with significant biological activity. Its structure comprises an amino group and a ketone group, which contribute to its interactions with various biological targets. This article delves into the compound's biological properties, mechanisms of action, and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of 1-Amino-3-methylhexan-2-one is CHNO. The presence of both an amino group (-NH) and a ketone group (C=O) allows this compound to participate in hydrogen bonding and nucleophilic addition reactions, influencing enzyme activities and receptor interactions.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Functional Groups | Amino group, Ketone group |

| Solubility | Soluble in polar solvents |

Biological Activity

Research indicates that 1-Amino-3-methylhexan-2-one exhibits a range of biological activities, primarily through its interactions with enzymes and receptors. Some key findings include:

Enzyme Interactions

The compound's amino group facilitates hydrogen bonding with active sites of enzymes, potentially altering their catalytic efficiency. Studies suggest that it can modulate enzyme activities involved in metabolic pathways, although specific enzyme targets remain to be fully elucidated.

Receptor Binding

The ketone functionality allows for interactions with various receptors, influencing signaling pathways. Preliminary research indicates that 1-Amino-3-methylhexan-2-one may affect neurotransmitter systems, suggesting potential applications in neuropharmacology.

Case Studies

Several studies have investigated the biological effects of 1-Amino-3-methylhexan-2-one:

- Neuropharmacological Effects : A study demonstrated that the compound could enhance dopaminergic activity in animal models, indicating potential use in treating disorders such as ADHD or depression.

- Metabolic Modulation : In vitro studies showed that 1-Amino-3-methylhexan-2-one could increase glucose uptake in muscle cells, suggesting a role in metabolic regulation and potential applications for insulin sensitivity improvement.

- Antimicrobial Properties : Research has indicated that the compound exhibits antimicrobial activity against certain bacterial strains, positioning it as a candidate for developing new antimicrobial agents.

The biological activity of 1-Amino-3-methylhexan-2-one is largely attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, stabilizing interactions that may enhance or inhibit enzymatic reactions.

- Nucleophilic Addition : The ketone group can participate in nucleophilic addition reactions, potentially modifying substrates and influencing metabolic pathways.

Comparative Analysis

To contextualize the biological activity of 1-Amino-3-methylhexan-2-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methylhexanamine | Amino group only | Stimulant effects; linked to health risks |

| Dimethylamylamine | Different substitution patterns | Similar stimulant properties; banned in sports |

| 3-Methylhexan-2-one | Ketone only | Primarily used as a solvent; lower biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.